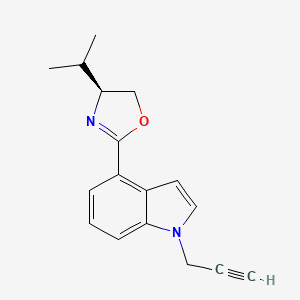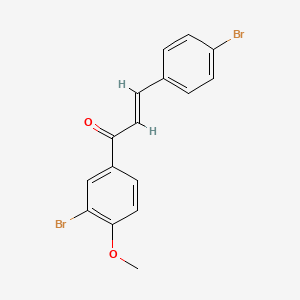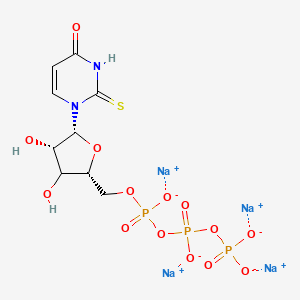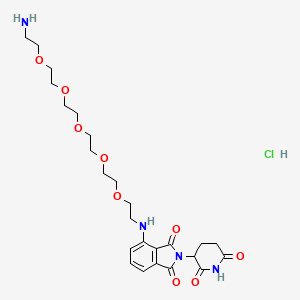
Antifungal agent 95
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 95 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 95 typically involves multiple steps, starting with the preparation of key intermediates. Common synthetic routes include:
Step 1 Formation of Intermediate A: - This involves the reaction of starting materials under specific conditions, such as temperature and pH, to form Intermediate A.
Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts and solvents, to produce Intermediate B.
Step 3 Final Product Formation: - Intermediate B undergoes a final set of reactions, including purification steps, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Antifungal agent 95 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
Antifungal agent 95 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in research on fungal cell biology and the development of antifungal resistance.
Medicine: Investigated for its potential in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
作用机制
The mechanism of action of Antifungal agent 95 involves targeting specific components of the fungal cell membrane or cell wall. It disrupts the synthesis of essential molecules, such as ergosterol, leading to cell membrane destabilization and ultimately cell death. The compound may also interfere with key enzymes and pathways involved in fungal growth and replication.
相似化合物的比较
Similar Compounds
Azoles: Inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, affecting cell wall integrity.
Polyenes: Bind to ergosterol, creating pores in the cell membrane.
Allylamines: Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Uniqueness
Antifungal agent 95 is unique in its broad-spectrum activity and its ability to target multiple pathways within the fungal cell. This makes it particularly effective against resistant strains and reduces the likelihood of resistance development.
属性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
(2Z)-N-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-(furan-2-yl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C17H17N3O4/c1-2-11-10-24-17(18-11)12-6-3-4-7-13(12)19-16(21)15(20-22)14-8-5-9-23-14/h3-9,11,22H,2,10H2,1H3,(H,19,21)/b20-15-/t11-/m1/s1 |
InChI 键 |
KNRYQYHAUHMQLW-SXHYEUBBSA-N |
手性 SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2NC(=O)/C(=N\O)/C3=CC=CO3 |
规范 SMILES |
CCC1COC(=N1)C2=CC=CC=C2NC(=O)C(=NO)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


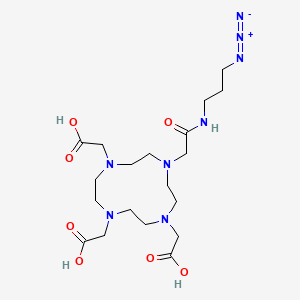
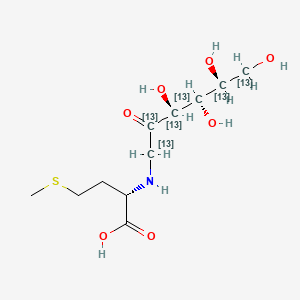
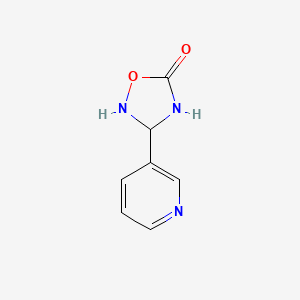
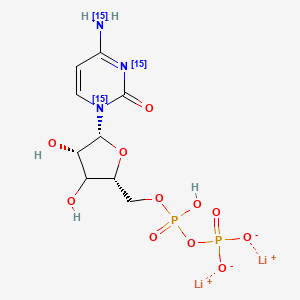

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
